

# Avibactam: A Technical Guide to its Spectrum of Activity

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## Compound of Interest

Compound Name: Avibactam sodium dihydrate

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## Introduction

Avibactam is a novel, non- $\beta$ -lactam  $\beta$ -lactamase inhibitor that has significantly advanced the treatment of infections caused by multidrug-resistant Gram-negative bacteria.[1] Its unique mechanism of action, involving reversible covalent inhibition of a broad range of  $\beta$ -lactamases, restores the efficacy of partner  $\beta$ -lactams that would otherwise be hydrolyzed.[2][3] This technical guide provides an in-depth exploration of avibactam's spectrum of activity, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental workflows.

## Spectrum of Activity

Avibactam, primarily in combination with ceftazidime or aztreonam, demonstrates potent activity against a wide array of clinically significant Gram-negative pathogens. Its inhibitory profile includes Ambler class A, class C, and some class D  $\beta$ -lactamases.[2][4][5]

## Enterobacterales

Ceftazidime-avibactam is highly effective against Enterobacterales, including those producing extended-spectrum  $\beta$ -lactamases (ESBLs), AmpC  $\beta$ -lactamases, and *Klebsiella pneumoniae* carbapenemases (KPCs).[1][6] Surveillance studies have consistently shown that ceftazidime-avibactam maintains high susceptibility rates against carbapenem-resistant Enterobacteriaceae

(CRE).[7][8] For instance, one study reported that ceftazidime-avibactam inhibited over 99.9% of all Enterobacteriaceae isolates at a susceptible breakpoint of  $\leq 8$   $\mu\text{g/ml}$ . [7] Another study focusing on isolates from U.S. medical centers between 2013 and 2016 found that 97.5% of CRE isolates were susceptible to ceftazidime-avibactam.[7] The combination has also shown potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Enterobacteriaceae.[7]

Aztreonam-avibactam extends the spectrum of activity to include Enterobacterales that produce metallo- $\beta$ -lactamases (MBLs), as aztreonam is stable against hydrolysis by MBLs while avibactam inhibits co-produced serine- $\beta$ -lactamases.[9][10] Studies have shown that aztreonam-avibactam can inhibit over 99% of CRE isolates, including those carrying MBLs.[9]

## Pseudomonas aeruginosa

Ceftazidime-avibactam demonstrates robust activity against *Pseudomonas aeruginosa*, including strains that are resistant to ceftazidime alone due to the overexpression of AmpC  $\beta$ -lactamase.[11] In a U.S. surveillance study, 97.1% of *P. aeruginosa* isolates were susceptible to ceftazidime-avibactam.[7] The combination is also effective against many meropenem-nonsusceptible *P. aeruginosa* isolates.[6][7] The addition of avibactam has been shown to significantly increase the susceptibility of ceftazidime in clinical isolates of *P. aeruginosa*. [11]

## Anaerobic Bacteria

Avibactam does not enhance the activity of its partner  $\beta$ -lactams against most anaerobic bacteria.[12][13] Studies have shown that the addition of avibactam to aztreonam does not affect its lack of activity against a wide range of anaerobic organisms.[12] Therefore, for infections involving anaerobic pathogens, an appropriate anti-anaerobic agent should be used in combination with avibactam-containing regimens.[13]

## Quantitative Data Summary

The following tables summarize the in vitro activity of avibactam combinations against various Gram-negative bacteria. Data is presented as MIC50/MIC90 (in  $\mu\text{g/ml}$ ), which represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of Ceftazidime-Avibactam against Enterobacterales

Organism/Resistance Phenotype	MIC50 (µg/ml)	MIC90 (µg/ml)	Percent Susceptible (%)	Reference
All Enterobacteriaceae	0.25	1	>99.9	[7]
Multidrug-Resistant (MDR)	0.25	1	99.2	[7]
Extensively Drug-Resistant (XDR)	0.5	2	97.8	[7]
Carbapenem-Resistant (CRE)	0.5	2	97.5	[7]
ESBL-producing Klebsiella pneumoniae	0.25	1	99.5	[6]

Table 2: In Vitro Activity of Ceftazidime-Avibactam against Pseudomonas aeruginosa

Resistance Phenotype	MIC50 (µg/ml)	MIC90 (µg/ml)	Percent Susceptible (%)	Reference
All Isolates	2	4	97.1	[7]
Multidrug-Resistant (MDR)	4	16	86.5	[7]
Meropenem-Nonsusceptible	-	-	71.8	[7]

Table 3: In Vitro Activity of Aztreonam-Avibactam against Enterobacterales

Resistance Phenotype	MIC50 (µg/ml)	MIC90 (µg/ml)	Percent Susceptible (%)	Reference
All Enterobacterales	-	0.25	99.8	<a href="#">[9]</a>
Carbapenem-Resistant (CRE)	-	-	99.1	<a href="#">[9]</a>
Metallo-β-lactamase (MBL)-carrying	-	-	98.8	<a href="#">[9]</a>

## Experimental Protocols

The determination of avibactam's spectrum of activity relies on standardized and reproducible experimental protocols. The most common methods are broth microdilution for determining Minimum Inhibitory Concentrations (MICs) and enzyme inhibition assays to characterize the interaction between avibactam and β-lactamases.

### Minimum Inhibitory Concentration (MIC) Testing

Methodology: Broth microdilution is the reference method for determining the MIC of antimicrobial agents.[\[7\]](#)[\[8\]](#)

- **Preparation of Antimicrobial Solutions:** Stock solutions of the antimicrobial agents (e.g., ceftazidime-avibactam) are prepared. For combinations, avibactam is often tested at a fixed concentration (e.g., 4 µg/ml).[\[14\]](#) Serial two-fold dilutions of the primary antimicrobial (e.g., ceftazidime) are then prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
- **Inoculum Preparation:** Bacterial isolates are cultured on an appropriate agar medium. A standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10<sup>5</sup> colony-forming units (CFU)/mL in the test wells.
- **Incubation:** The prepared microtiter plates containing the antimicrobial dilutions and bacterial inoculum are incubated at 35°C for 16-20 hours in ambient air.

- **MIC Determination:** The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
- **Quality Control:** Reference strains with known MIC values, such as *Escherichia coli* ATCC 25922 and *Pseudomonas aeruginosa* ATCC 27853, are included in each test run to ensure the accuracy and reproducibility of the results.[\[15\]](#)

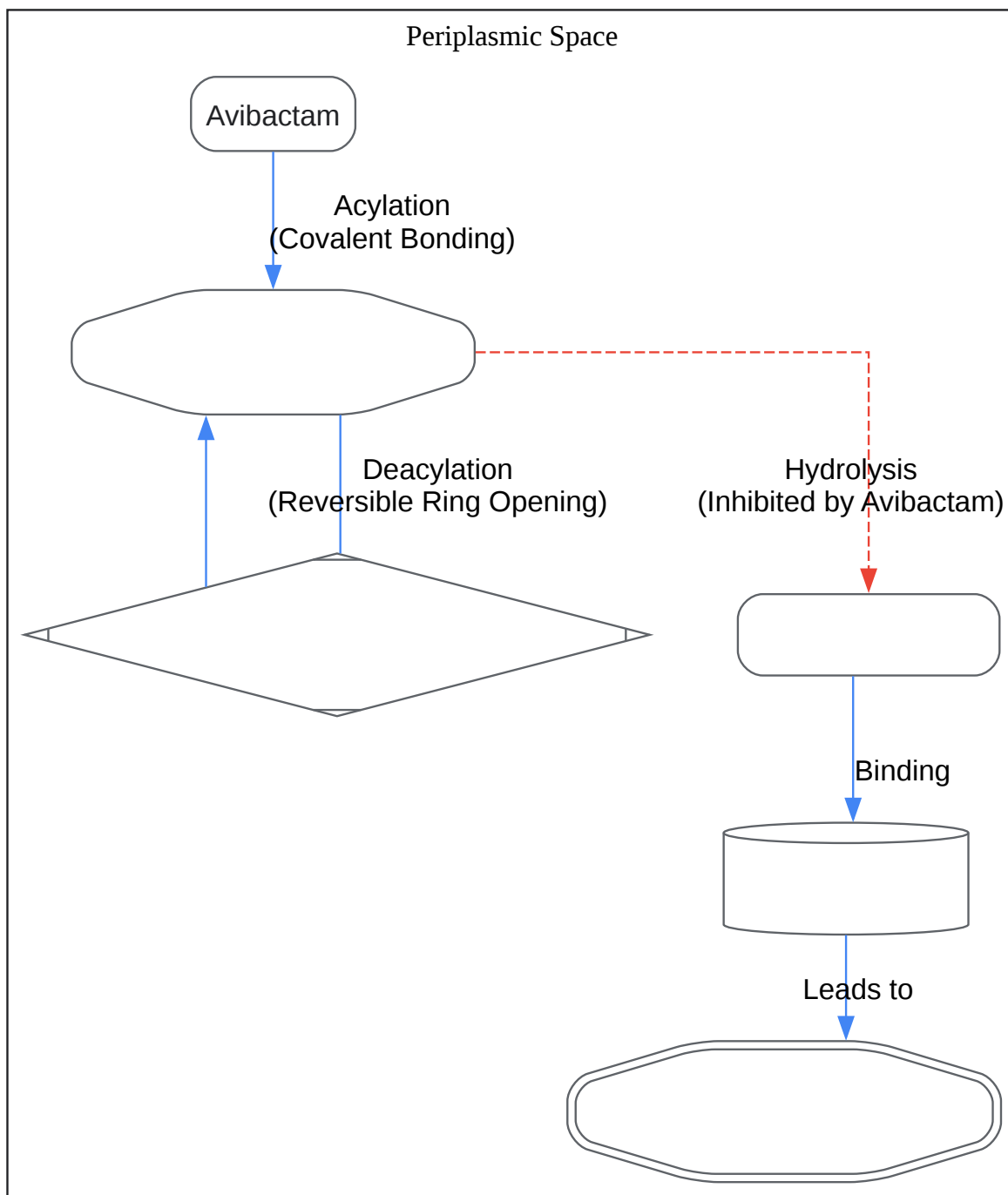
## Enzyme Inhibition Assays

**Methodology:** These assays are crucial for understanding the mechanism of action and the inhibitory kinetics of avibactam against various  $\beta$ -lactamases.

- **Enzyme and Inhibitor Preparation:** Purified  $\beta$ -lactamase enzymes (e.g., KPC-2, AmpC) and avibactam are used.[\[16\]](#)
- **Kinetic Measurements:**
  - **Acylation Rate ( $k_2/K_i$ ):** The rate at which avibactam acylates the active site of the  $\beta$ -lactamase is determined. This is often measured by monitoring the hydrolysis of a chromogenic substrate (e.g., nitrocefin) in the presence of varying concentrations of avibactam. The reaction is typically followed spectrophotometrically.[\[16\]](#)
  - **Deacylation Rate ( $k_{off}$ ):** The rate at which avibactam dissociates from the enzyme is measured. This can be determined using a jump dilution method, where the enzyme-inhibitor complex is rapidly diluted, and the return of enzyme activity is monitored over time.[\[3\]](#)[\[16\]](#)
- **Data Analysis:** The kinetic parameters are calculated by fitting the experimental data to appropriate enzyme kinetic models. These parameters provide a quantitative measure of the inhibitory potency of avibactam.

## Visualizations

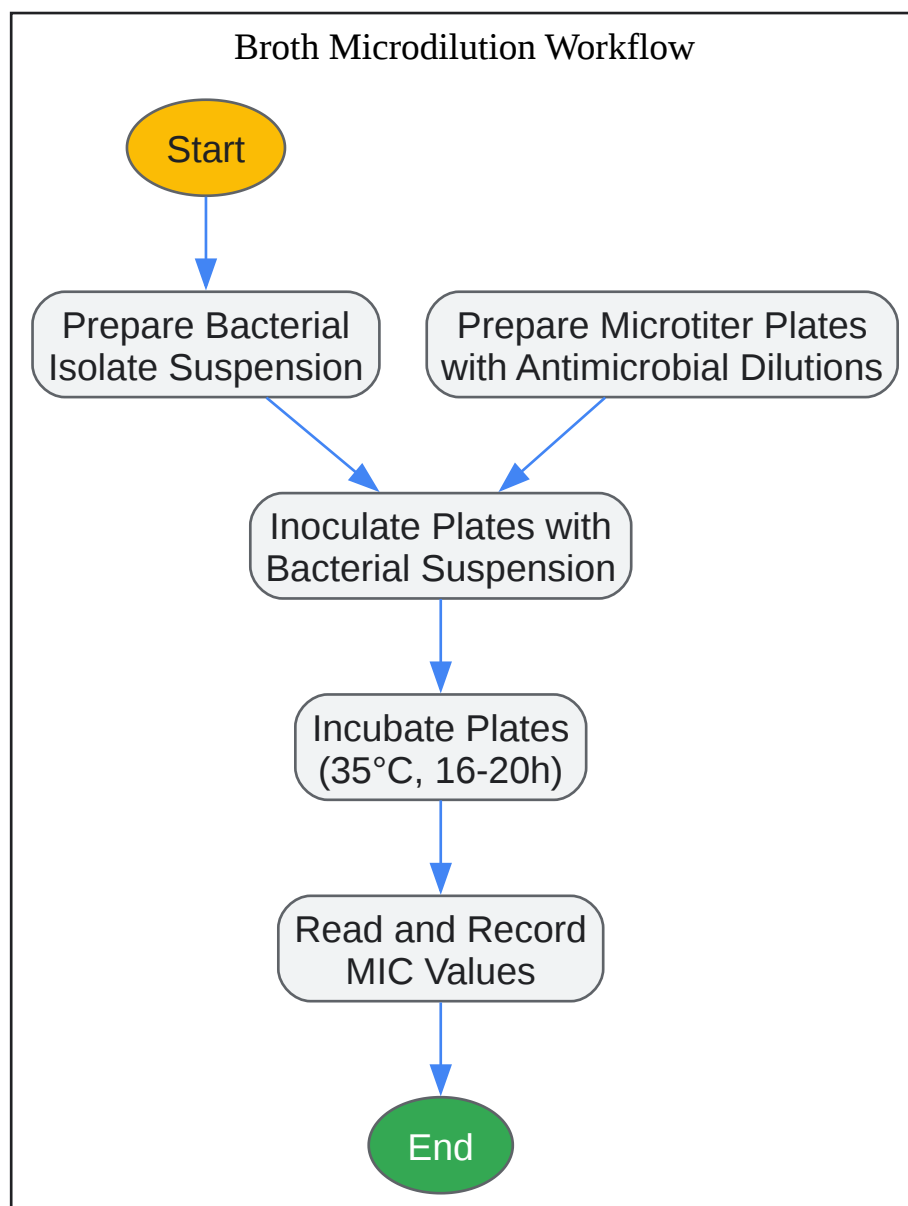
### Mechanism of $\beta$ -Lactamase Inhibition by Avibactam



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Caption: Mechanism of reversible covalent inhibition of  $\beta$ -lactamases by avibactam.

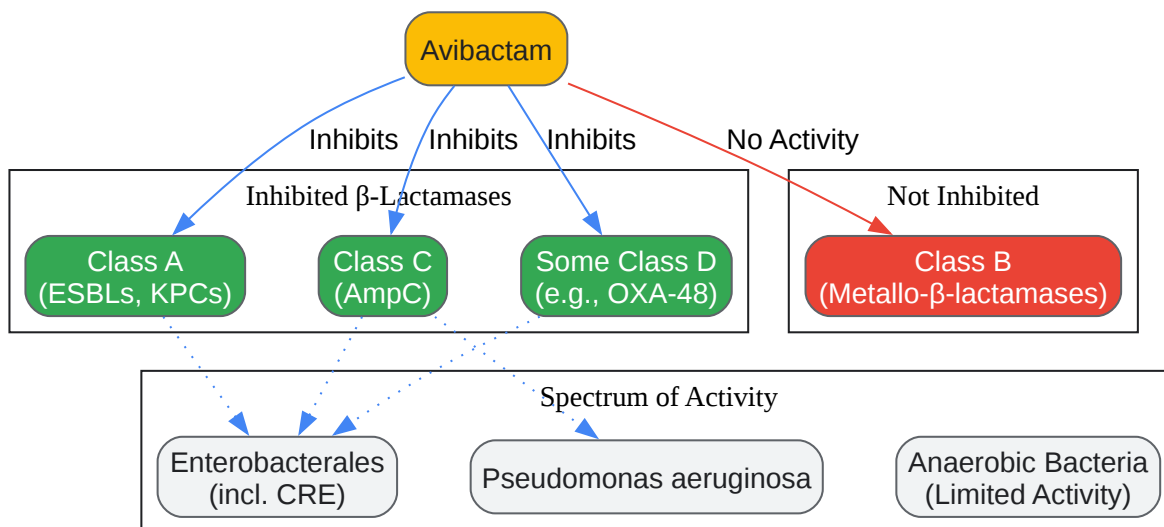
## Experimental Workflow for MIC Determination



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Caption: Standardized workflow for determining Minimum Inhibitory Concentrations (MICs).

## Logical Relationship of Avibactam's Activity Spectrum



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Caption: Overview of avibactam's  $\beta$ -lactamase inhibition and resulting antibacterial spectrum.

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